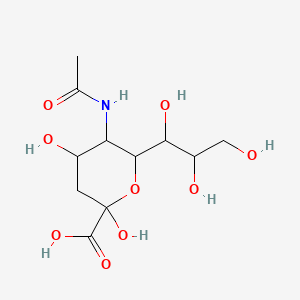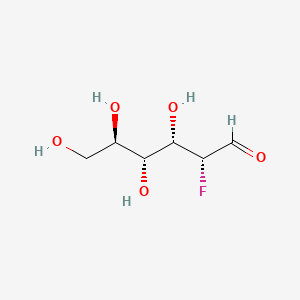
2-Deoxy-2-fluoro-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-2-fluoro-D-glucose is a fluorinated derivative of glucose. It is a glucose analog where the hydroxyl group at the C-2 position is replaced by a fluorine atom. This compound is widely used in medical imaging, particularly in positron emission tomography (PET) scans, due to its ability to mimic glucose and trace glucose metabolism in the body .
Méthodes De Préparation
The synthesis of 2-Deoxy-2-fluoro-D-glucose typically involves the fluorination of glucose derivatives. One common method includes the reaction of 1,6-anhydro-3,4-di-O-benzyl-2-O-(trifluoromethanesulphonyl)-β-D-mannopyranose with tetraalkylammonium fluorides . Another method involves the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal followed by hydrolysis . Industrial production often utilizes nucleophilic attack by fluorine-18 on mannose triflate, followed by base-catalyzed hydrolysis and purification .
Analyse Des Réactions Chimiques
2-Deoxy-2-fluoro-D-glucose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Phosphorylation: In biological systems, it is phosphorylated by hexokinase to form this compound-6-phosphate.
Common reagents include fluorinating agents like tetraalkylammonium fluorides and nucleophilic fluorine sources. Major products include phosphorylated derivatives and other glucose analogs.
Applications De Recherche Scientifique
2-Deoxy-2-fluoro-D-glucose has a wide range of applications in scientific research:
Medical Imaging: It is extensively used in PET scans to trace glucose metabolism in tissues, particularly in cancer diagnostics.
Neuroscience: It helps in mapping brain activity by tracking glucose uptake in different brain regions.
Plant Research: It is used as a tracer for photoassimilate translocation and metabolism in plants.
Cancer Research: It aids in studying the Warburg effect, where cancer cells exhibit high glucose uptake.
Mécanisme D'action
2-Deoxy-2-fluoro-D-glucose mimics glucose and is taken up by cells via glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form this compound-6-phosphate. This phosphorylated form cannot undergo further glycolysis, leading to its accumulation within the cell. This accumulation is particularly high in metabolically active tissues, such as cancer cells, making it useful for imaging .
Comparaison Avec Des Composés Similaires
2-Deoxy-2-fluoro-D-glucose is unique due to its fluorine substitution, which allows for PET imaging. Similar compounds include:
2-Deoxy-2-fluoro-D-mannose: Another fluorinated glucose analog used in similar imaging applications.
2-Deoxy-2,2-difluoro-D-arabino-hexose: A compound with two fluorine atoms, used in biochemical studies.
3-Deoxy-3-fluoro-D-glucose: and 4-Deoxy-4-fluoro-D-glucose : These compounds have fluorine substitutions at different positions and are used in various biochemical assays.
This compound stands out due to its widespread use in medical diagnostics and its ability to provide detailed metabolic information through PET imaging.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Deoxy-2-fluoro-D-glucose involves the conversion of D-glucose to 2-Deoxy-2-fluoro-D-glucose through a series of reactions.", "Starting Materials": [ "D-glucose", "Hydrogen fluoride", "Acetic anhydride", "Sodium acetate", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanesulfonic acid", "Tetrahydrofuran", "Triethylamine", "Dimethylformamide", "N-Bromosuccinimide", "Acetone" ], "Reaction": [ "D-glucose is reacted with hydrogen fluoride in the presence of acetic anhydride and sodium acetate to form 2,3,4,6-tetra-O-acetyl-1-fluoro-2-deoxy-D-glucose.", "The tetra-acetylated product is then treated with methanol and sodium borohydride to remove the acetyl groups and reduce the fluorine atom to a hydroxyl group, forming 2,3,4,6-tetra-O-methyl-1-deoxy-1-fluoro-D-glucose.", "The methylated product is then treated with hydrochloric acid to remove the methyl groups and form 2-deoxy-2-fluoro-D-glucose.", "The final step involves the protection of the hydroxyl group at the C-1 position with methanesulfonic acid and tetrahydrofuran, followed by reaction with N-bromosuccinimide and acetone to form the 1-bromo-2-deoxy-2-fluoro-D-glucose derivative.", "The bromo derivative is then treated with sodium hydroxide and triethylamine to remove the bromine atom and form the desired product, 2-Deoxy-2-fluoro-D-glucose." ] } | |
Numéro CAS |
62182-10-9 |
Formule moléculaire |
C6H11FO5 |
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1 |
Clé InChI |
ZCXUVYAZINUVJD-UKFBFLRUSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)F)O)O)O |
SMILES |
C(C(C(C(C(C=O)F)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)F)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-carboxy-2-(1H-imidazol-5-yl)ethyl]azanium;chloride](/img/structure/B7804730.png)
![[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;chloride](/img/structure/B7804744.png)
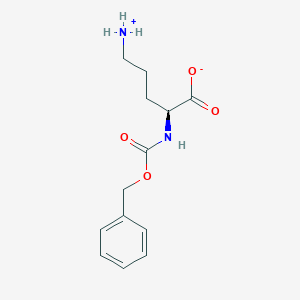


![[(4S)-4-azaniumyl-5-ethoxy-5-oxopentyl]-(diaminomethylidene)azanium;dichloride](/img/structure/B7804765.png)
![(7E)-7-[(E)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B7804788.png)
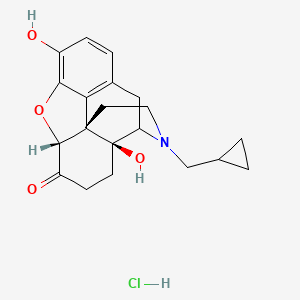
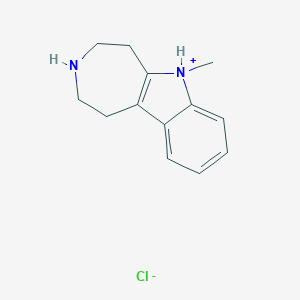
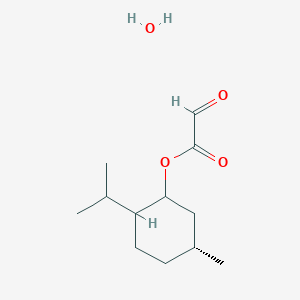


![[(1S,2R)-2-carboxy-2-hydroxy-1-phenylethyl]azanium;chloride](/img/structure/B7804814.png)
